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Compound of Interest

Compound Name: H-L-Photo-Phe-OH

Cat. No.: B2959762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and utilizing peptide

probes incorporating the photo-reactive amino acid H-L-Photo-Phe-OH. This diazirine-

containing phenylalanine analogue is a powerful tool for photoaffinity labeling, enabling the

identification and characterization of protein-protein interactions and the elucidation of drug

targets.

Introduction to H-L-Photo-Phe-OH
H-L-Photo-Phe-OH is a versatile photo-crosslinker that can be incorporated into peptide

sequences.[1][2][3] Upon activation with UV light (typically around 360-365 nm), the diazirine

moiety forms a highly reactive carbene intermediate.[2] This intermediate rapidly and non-

specifically inserts into neighboring C-H or N-H bonds, forming a stable covalent linkage with

interacting molecules, most notably proteins. This "zero-length" cross-linking capability makes it

an invaluable tool for capturing transient and stable interactions in a variety of biological

contexts.

Key Features:

Photo-activatable: Cross-linking is initiated by UV light, providing precise temporal control

over the reaction.
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Zero-length cross-linking: Forms a direct covalent bond without introducing a spacer arm,

providing high-resolution interaction data.

Versatile Incorporation: Can be incorporated into peptides via standard solid-phase peptide

synthesis (SPPS) techniques, typically using its Fmoc-protected form, Fmoc-L-Photo-Phe-

OH.[1]

Chemical and Physical Properties
A clear understanding of the properties of H-L-Photo-Phe-OH is crucial for its effective use in

peptide probe design and experimental execution.

Property Value Reference

Molecular Formula C₁₁H₁₀F₃N₃O₂ [4]

Molecular Weight 273.21 g/mol [4]

Appearance White to off-white powder

UV Activation λmax ~360-365 nm [1][3]

Reactive Intermediate Carbene [2]

Storage Conditions -20°C, protected from light [1]

Solubility

Soluble in aqueous solutions,

with solubility decreasing at

higher salt concentrations.

[1]

Designing Peptide Probes with H-L-Photo-Phe-OH
The strategic placement of H-L-Photo-Phe-OH within a peptide sequence is critical for

successful photo-crosslinking experiments. The goal is to position the photo-reactive residue in

a region expected to be in close proximity to the target protein upon binding.

Workflow for Peptide Probe Design:

Caption: Workflow for designing and validating peptide probes.
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Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Photo-Phe
Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-Photo-Phe-OH

using a standard Fmoc/tBu strategy.

Materials:

Fmoc-Rink Amide resin

Fmoc-L-amino acids

Fmoc-L-Photo-Phe-OH

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

OxymaPure

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Dithiothreitol (DTT) (for cleavage cocktail)

Water

Diethyl ether

HPLC grade acetonitrile and water

Solid-phase synthesis vessel
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Shaker

Protocol:

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

Fmoc Deprotection:

Drain the DMF.

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

Drain and repeat the 20% piperidine treatment for 15 minutes.

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Amino Acid Coupling:

Dissolve the Fmoc-L-amino acid (or Fmoc-L-Photo-Phe-OH) (3 eq.) and OxymaPure (3

eq.) in DMF.

Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.

Add the activated amino acid solution to the resin and shake for 1-2 hours.

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is

positive, repeat the coupling step.

Wash the resin with DMF (5 times) and DCM (3 times).

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc

deprotection (step 2).

Peptide Cleavage and Deprotection:

Wash the resin with DCM and dry under vacuum.
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Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

Filter the resin and collect the filtrate.

Peptide Precipitation and Purification:

Precipitate the peptide by adding cold diethyl ether to the filtrate.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

Dry the peptide pellet under vacuum.

Dissolve the crude peptide in a minimal amount of acetonitrile/water and purify by reverse-

phase HPLC.

Confirm the identity and purity of the peptide by mass spectrometry.

Photo-Crosslinking of a Peptide Probe to its Target
Protein
This protocol describes a general procedure for photo-crosslinking a peptide probe containing

H-L-Photo-Phe-OH to its protein target in vitro.

Materials:

Purified peptide probe containing H-L-Photo-Phe-OH

Purified target protein

Phosphate-buffered saline (PBS) or other suitable buffer

UV lamp (365 nm)

Quartz cuvette or microplate

SDS-PAGE materials and equipment
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Coomassie Brilliant Blue or silver stain

Protocol:

Sample Preparation:

Prepare a solution of the target protein and the peptide probe in PBS. A typical starting

point is a 1:10 to 1:100 molar ratio of protein to peptide.

Include control samples:

Protein only

Peptide only

Protein + Peptide (no UV irradiation)

Protein + a control peptide (without H-L-Photo-Phe-OH) + UV irradiation

UV Irradiation:

Place the samples in a quartz cuvette or a UV-transparent microplate on ice.

Irradiate the samples with a 365 nm UV lamp. The optimal irradiation time and distance

from the lamp need to be determined empirically but a starting point is 5-15 minutes at a

distance of 5-10 cm.[2][5]

Analysis of Cross-linking:

After irradiation, add SDS-PAGE loading buffer to the samples.

Separate the proteins by SDS-PAGE.

Stain the gel with Coomassie Brilliant Blue or silver stain.

A successful cross-linking event will result in a new band of higher molecular weight

corresponding to the protein-peptide conjugate.

Workflow for Photo-Crosslinking and Analysis:
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Caption: General workflow for in vitro photo-crosslinking.

Target Identification using Photo-Affinity Labeling and
Mass Spectrometry
This protocol outlines a workflow for identifying the binding partners of a peptide probe in a

complex biological sample (e.g., cell lysate).

Materials:

Cell lysate

Peptide probe with H-L-Photo-Phe-OH and a purification tag (e.g., biotin)

Streptavidin-conjugated beads

UV lamp (365 nm)

Wash buffers (e.g., PBS with varying salt concentrations and detergents)

Elution buffer (e.g., SDS-PAGE loading buffer)

Trypsin

Mass spectrometer

Protocol:

Incubation: Incubate the biotinylated peptide probe with the cell lysate to allow for binding to

its target(s).

UV Cross-linking: Irradiate the mixture with 365 nm UV light to covalently cross-link the

probe to its binding partners.

Capture of Cross-linked Complexes: Add streptavidin-conjugated beads to the lysate to

capture the biotinylated peptide probe and its cross-linked partners.

Washing: Wash the beads extensively to remove non-specifically bound proteins.
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Elution: Elute the captured proteins from the beads.

In-gel or In-solution Digestion: Separate the eluted proteins by SDS-PAGE and perform in-

gel digestion with trypsin, or perform in-solution digestion directly.

Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the

proteins that were cross-linked to the peptide probe.

Signaling Pathway for Target Identification:

Caption: Pathway for identifying protein targets.

Quantitative Data and Analysis
The success of photo-crosslinking experiments can be quantified to optimize conditions and

validate results.

Representative Cross-linking Efficiency
The efficiency of cross-linking is dependent on several factors, including UV irradiation time,

the concentration of the probe and target, and the binding affinity.

UV Irradiation Time
(min)

Peptide Probe
Concentration (µM)

Target Protein
Concentration (µM)

Cross-linking
Efficiency (%)

5 10 1 15

10 10 1 35

15 10 1 50

10 5 1 20

10 20 1 45

Note: These are representative values. Optimal conditions must be determined empirically for

each specific peptide-protein interaction.

Representative Binding Affinity Data
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The binding affinity of the peptide probe to its target can be determined using various

biophysical techniques, such as Surface Plasmon Resonance (SPR) or Isothermal Titration

Calorimetry (ITC).

Peptide Probe Target Protein K_D (nM) Technique

Peptide-A-Photo-Phe Protein X 50 SPR

Peptide-B-Photo-Phe Protein Y 120 ITC

Peptide-A (no Photo-

Phe)
Protein X 45 SPR

Note: The incorporation of H-L-Photo-Phe-OH should ideally have a minimal impact on the

binding affinity of the peptide.

Troubleshooting
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Issue Possible Cause Suggested Solution

No or low cross-linking

- Inefficient UV irradiation- Low

binding affinity- Incorrect

positioning of Photo-Phe

- Optimize UV irradiation time

and intensity- Increase probe

concentration- Redesign the

peptide with Photo-Phe at a

different position

High background/non-specific

cross-linking

- UV irradiation too long or

intense- Probe is "sticky"-

Insufficient washing

- Reduce UV exposure-

Include competitor ligands

during incubation- Optimize

wash conditions (increase salt,

add detergents)

Peptide synthesis failure

- Incomplete coupling of Fmoc-

L-Photo-Phe-OH- Degradation

during cleavage

- Double-couple the photo-

amino acid- Use a scavenger

cocktail optimized for

protecting the diazirine ring

during cleavage

Low yield of purified peptide

- Poor solubility of the crude

peptide- Loss during

purification

- Test different solvent systems

for dissolution- Optimize the

HPLC gradient

Safety Precautions
H-L-Photo-Phe-OH and its derivatives should be handled in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and

safety glasses.

Protect the compound from light to prevent premature activation of the diazirine group.

UV radiation is harmful. Use appropriate shielding and eye protection when operating a UV

lamp.

By following these guidelines and protocols, researchers can effectively utilize H-L-Photo-Phe-
OH to design and implement powerful peptide probes for the investigation of complex biological

systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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